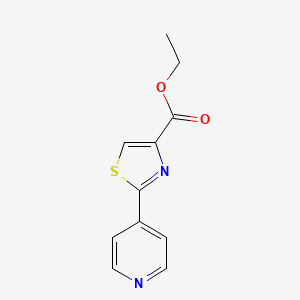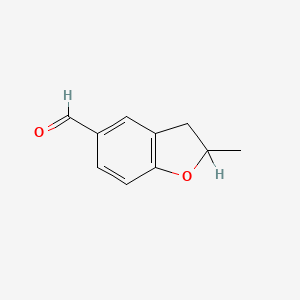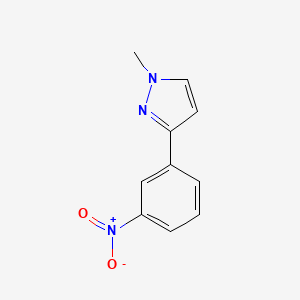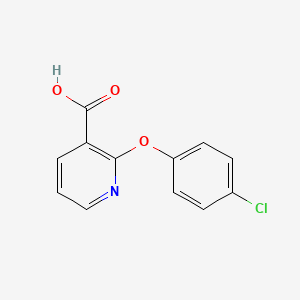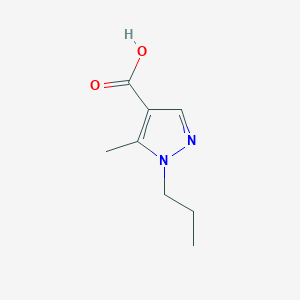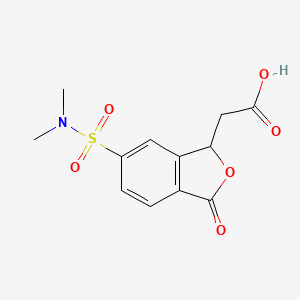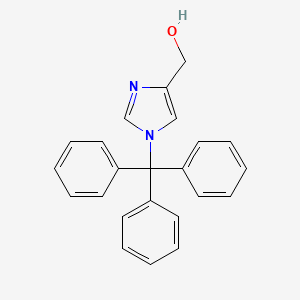
1-三苯甲基-1H-咪唑-4-甲醇
描述
1-Trityl-1H-imidazole-4-methanol is a chemical compound with the molecular formula C23H20N2O. It has an average mass of 340.418 Da and a monoisotopic mass of 340.157562 Da .
Synthesis Analysis
The synthesis of imidazoles has been a topic of interest in recent years due to their wide range of applications. The synthesis of 1-Trityl-1H-imidazole-4-methanol specifically is not detailed in the search results, but there are general methods for the synthesis of imidazoles . For instance, one method involves the cyclization of amido-nitriles .Molecular Structure Analysis
The molecular structure of 1-Trityl-1H-imidazole-4-methanol consists of an imidazole ring with a methanol group attached at the 1-position . This structure is also known as 1,3-diazole .Physical And Chemical Properties Analysis
1-Trityl-1H-imidazole-4-methanol has a density of 1.1±0.1 g/cm3, a boiling point of 516.1±45.0 °C at 760 mmHg, and a flash point of 265.9±28.7 °C . It also has a molar refractivity of 106.7±0.5 cm3, a polar surface area of 38 Å2, and a molar volume of 306.8±7.0 cm3 .科学研究应用
合成与表征
1-三苯甲基-1H-咪唑-4-甲醇及其衍生物参与复杂的合成过程。例如,相关化合物已通过多步工艺合成,并使用核磁共振、质谱和元素分析等技术进行表征,突出了它们作为仿生螯合配体合成前体的潜力 (Gaynor, McIntyre, & Creutz, 2023)。
有机合成中的应用
咪唑衍生物,包括 1-三苯甲基-1H-咪唑-4-甲醇,在各种有机化合物的合成中至关重要。它们作为羰基化合物的制备中的中间体,充当羰基官能团或合成子的掩蔽形式 (Ohta, Hayakawa, Nishimura, & Okamoto, 1987)。
催化
这些化合物也用于催化中。例如,L-脯氨酸(甲醇中的催化剂)促进了三取代和四取代咪唑的合成,证明了该化合物在高效且经济的化学过程中的作用 (Samai, Nandi, Singh, & Singh, 2009)。
缓蚀
基于咪唑的分子,包括 1-三苯甲基-1H-咪唑-4-甲醇的衍生物,因其缓蚀性能而被探索。它们在酸性介质中保护碳钢等材料的效率已得到证实,其分子特性有助于其有效性 (Costa 等,2021)。
光解和脱保护
在光化学领域,某些咪唑衍生物用于通过光解脱保护苯并咪唑和咪唑核糖核苷,表明它们在敏感化学过程中的作用 (Chandra & Brown, 2005)。
金属有机框架
1-三苯甲基-1H-咪唑-4-甲醇衍生物有助于金属有机框架 (MOF) 的合成。这些 MOF 具有独特的结构和性质,在催化、储气和分离等领域具有潜在应用 (Fan 等,2003)。
安全和危害
作用机制
1-Trityl-1H-imidazole-4-methanol, also known as (1-Trityl-1H-imidazol-4-yl)methanol, is a chemical compound with the molecular formula C23H20N2O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It’s known that imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The specific interactions between this compound and its targets, as well as the resulting changes, are areas of ongoing research.
Biochemical Pathways
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . More research is needed to summarize the affected pathways and their downstream effects.
Pharmacokinetics
It’s known that the compound has a molecular weight of 34042 , which could influence its bioavailability
属性
IUPAC Name |
(1-tritylimidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQYFYUODSFBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327604 | |
| Record name | 1-Trityl-1H-imidazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trityl-1H-imidazole-4-methanol | |
CAS RN |
33769-07-2 | |
| Record name | 1-Trityl-1H-imidazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


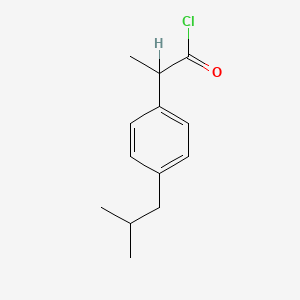
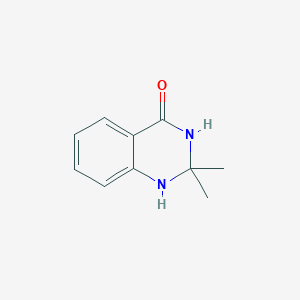
![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)
